5-[5-(5-methylthiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-2-amine
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Overview
Description
5-[5-(5-methylthiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features a unique structure combining thiophene and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(5-methylthiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-2-amine typically involves the following steps:
Formation of the Intermediate: The initial step involves the synthesis of 5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde.
Cyclization: The intermediate is then subjected to cyclization reactions to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[5-(5-methylthiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxadiazole ring or the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted thiophene compounds.
Scientific Research Applications
5-[5-(5-methylthiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-2-amine has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Material Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-[5-(5-methylthiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, leading to anti-inflammatory and anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde
- 2,5-thiophenedicarboxaldehyde
- 4-methylthiophene-2-carbonyl chloride
Uniqueness
5-[5-(5-methylthiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-2-amine is unique due to the presence of both thiophene and oxadiazole rings, which confer distinct electronic and chemical properties.
Properties
IUPAC Name |
5-[5-(5-methylthiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS2/c1-6-2-3-7(16-6)8-4-5-9(17-8)10-13-14-11(12)15-10/h2-5H,1H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBBNVLWNXQONI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CC=C(S2)C3=NN=C(O3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40972873 |
Source
|
Record name | 5-(5'-Methyl[2,2'-bithiophen]-5-yl)-1,3,4-oxadiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40972873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5737-31-5 |
Source
|
Record name | 5-(5'-Methyl[2,2'-bithiophen]-5-yl)-1,3,4-oxadiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40972873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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